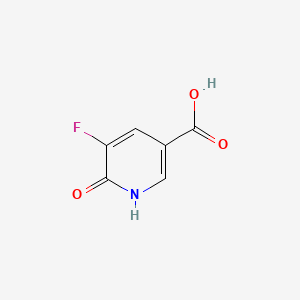

5-Fluoro-6-hydroxynicotinic acid

Description

Properties

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXXBKVOINSOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-16-5 | |

| Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxynicotinic acid typically involves the fluorination of 6-hydroxynicotinic acid. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like or .

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as .

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 5-Fluoro-6-oxonicotinic acid.

Reduction: 5-Fluoro-6-hydroxy-3-pyridinemethanol.

Substitution: 5-Methoxy-6-hydroxynicotinic acid.

Scientific Research Applications

Chemistry: 5-Fluoro-6-hydroxynicotinic acid is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of fluorinated pyridines .

Biology: In biological research, this compound is studied for its potential as an inhibitor of enzymes involved in metabolic pathways. It has shown promise in inhibiting nicotinic acid phosphoribosyltransferase (NAPRT), which is involved in NAD biosynthesis .

Medicine: this compound is a key intermediate in the synthesis of antiviral drugs such as Favipiravir, which is used to treat viral infections like Ebola and influenza .

Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides due to its ability to interfere with plant metabolic pathways .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxynicotinic acid involves its interaction with specific enzymes and receptors. For instance, as an inhibitor of NAPRT, it disrupts the NAD biosynthesis pathway, leading to reduced cellular NAD levels and subsequent inhibition of cell proliferation . This mechanism is particularly relevant in cancer research, where the compound is being explored for its potential to enhance the efficacy of existing chemotherapeutic agents .

Comparison with Similar Compounds

5-Fluoro-6-methoxynicotinic Acid

- Structural Difference : The hydroxyl group at the 6-position is replaced by a methoxy (-OCH₃) group.

- Properties: Increased lipophilicity due to the methoxy group, enhancing membrane permeability. Reduced acidity compared to the hydroxyl analog, as the methoxy group is a weaker proton donor.

- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and antimicrobial agents .

- Data: CAS 953780-42-2; Molecular Formula C₇H₆FNO₃; Appearance: White powders .

5-Fluoro-6-bromonicotinic Acid

5-Fluoro-6-trifluoromethyl-nicotinic Acid

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the hydroxyl group.

- Properties :

- Strong electron-withdrawing effect from -CF₃, increasing acidity (pKa ~1.5–2.5).

- Enhanced metabolic stability and resistance to oxidation.

- Applications : Key intermediate in antiviral and anticancer drug discovery .

6-Phenylnicotinic Acid

- Structural Difference : A phenyl group is attached at the 6-position instead of hydroxyl/fluoro.

- Properties :

- Extended π-conjugation improves fluorescence properties.

- Reduced solubility in polar solvents due to the hydrophobic phenyl group.

- Applications : Used in organic electronics and as a ligand in catalysis .

2-Chloro-5-fluoro-6-methylnicotinic Acid

- Structural Difference : Additional chloro and methyl substituents at the 2- and 6-positions.

- Properties: Increased steric hindrance and lipophilicity, favoring interactions with hydrophobic enzyme pockets. Potential for multi-target activity in medicinal chemistry.

- Applications : Explored in the synthesis of kinase inhibitors .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Fluorine at the 5-position in this compound prevents defluorination, enabling its use in tracking fluorinated metabolites in microbial systems .

- Electron Effects : Trifluoromethyl and bromo substituents significantly alter electronic profiles, impacting drug-receptor interactions .

- Synthetic Utility : Methoxy and bromo analogs are preferred for modular synthesis due to their compatibility with cross-coupling reactions .

Biological Activity

5-Fluoro-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid, characterized by a fluorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring. Its molecular formula is with a molecular weight of 157.1 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic applications.

This compound primarily acts as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. By inhibiting NAPRT, this compound disrupts the NAD biosynthesis pathway, leading to a reduction in cellular NAD levels and subsequent inhibition of cell proliferation. This mechanism positions it as a potential candidate for therapeutic interventions in diseases where NAD metabolism is disrupted.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various metabolic pathways. For instance, it has been shown to reduce oxygen consumption in bacterial cultures compared to its parent compound, nicotinic acid. This suggests a potential role in modulating metabolic rates in microbial systems .

Case Studies

- Antiviral Activity : As a key intermediate in the synthesis of antiviral drugs like Favipiravir, this compound has been studied for its efficacy against viral infections such as Ebola and influenza. Preliminary findings indicate that compounds derived from it may enhance antiviral activity by targeting viral replication mechanisms.

- Agrochemical Applications : In agricultural research, this compound has been utilized in the synthesis of herbicides and pesticides. Its ability to interfere with plant metabolic pathways makes it a valuable tool for developing new agrochemicals aimed at improving crop resilience against pests and diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at 5-position, Hydroxyl at 6-position | Inhibits NAPRT; potential antiviral agent |

| 5-Chloro-6-hydroxynicotinic acid | Chlorine instead of Fluorine | Similar NAPRT inhibition but less potent |

| 6-Hydroxynicotinic acid | No halogen substitution | Less effective in inhibiting NAPRT |

This table highlights the unique properties of this compound compared to its analogs, emphasizing its distinct biological activity due to the presence of fluorine.

Synthesis and Production

The synthesis of this compound typically involves fluorination of 6-hydroxynicotinic acid using agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is often performed in organic solvents such as acetonitrile at room temperature or slightly elevated temperatures.

In industrial settings, continuous flow reactors may be employed to improve scalability and yield while minimizing by-products during production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-6-hydroxynicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Microbial hydroxylation using Pseudomonas fluorescens resting cells has been optimized for 6-hydroxynicotinic acid production, achieving >98% conversion under aerobic conditions with molybdenum/iron ions and inducer substrates . For fluorinated derivatives, fluorination steps (e.g., electrophilic substitution or halogen exchange) could be integrated post-hydroxylation. Reaction pH, temperature (e.g., 35°C), and oxygen supply are critical for enzymatic activity .

Q. How can structural tautomerism in this compound be experimentally characterized?

- Methodological Answer : Single-crystal X-ray diffraction and FT-IR spectroscopy are key for identifying tautomeric forms (oxo vs. hydroxy). For example, oxo tautomers exhibit N–H and C=O IR stretches (~3200 cm⁻¹ and ~1680 cm⁻¹, respectively), while hydroxy tautomers show C–OH vibrations . Computational methods (e.g., CBS-QB3) predict gas-phase tautomer stability, aiding experimental design .

Q. What analytical techniques are recommended for purity assessment and quantification of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm) is standard for purity analysis. Combustion calorimetry and Knudsen effusion vapor pressure measurements provide thermodynamic data (ΔfH° and ΔsubH°) for validation . NIST reference databases offer spectral benchmarks for cross-verification .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence tautomeric equilibria and reactivity in this compound?

- Methodological Answer : Fluorine’s electronegativity stabilizes the oxo tautomer by polarizing the pyridine ring, as shown in analogous 5-chloro-6-hydroxynicotinic acid systems . Hybrid QM/MM simulations (e.g., B3LYP/cc-pVTZ) quantify substituent effects on tautomer stability. Experimentally, variable-temperature NMR can track equilibrium shifts in solution .

Q. What strategies resolve contradictions in reported catalytic efficiencies for enzymatic vs. chemical synthesis of fluorinated hydroxynicotinic acids?

- Methodological Answer : Direct comparison requires standardized metrics (e.g., turnover frequency, TOF). For microbial systems, optimize inducer concentration (e.g., nicotinic acid) and aeration rates . For chemical routes, screen fluorinating agents (e.g., Selectfluor®) under inert conditions to minimize side reactions. Cross-validate yields via isotopic labeling and mass spectrometry .

Q. How can solvent polarity and proticity be leveraged to control regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-hydroxy group, while protic solvents (e.g., ethanol) favor electrophilic attack at the 5-fluoro position. Solvent-free microwave-assisted synthesis may reduce side products . Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems .

Q. What computational approaches best predict the solid-state packing and stability of this compound crystals?

- Methodological Answer : Density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) models intermolecular interactions (H-bonding, π-stacking). Pair distribution function (PDF) analysis of X-ray diffraction data validates predicted lattice energies . Molecular dynamics (MD) simulations assess thermal stability under varying humidity .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Discrepancies in tautomer stability (e.g., oxo vs. hydroxy dominance) arise from solvent effects and measurement techniques. Resolve via combined XRD (solid-state) and NMR (solution-state) studies .

- Optimization Frameworks : Use response surface methodology (RSM) to model multi-variable interactions (e.g., pH, temperature, substrate concentration) in synthesis .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.